molecular formula C14H18F6N2O4S2 B8064653 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B8064653
M. Wt: 456.4 g/mol
InChI Key: GOXVSJLMAFCPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-2-thia-6-azaspiro[33]heptane hemioxalate is a complex organic compound characterized by its unique spirocyclic structure This compound is notable for its incorporation of a trifluoromethyl group, which imparts distinct chemical properties, including increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-thia-6-azaspiro[33]heptane hemioxalate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the hemioxalate salt by treating the intermediate compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify optimal reaction conditions. Additionally, the scalability of the process is crucial, requiring careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfur and nitrogen atoms facilitate binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane hemioxalate: Similar spirocyclic structure but with an oxygen atom instead of sulfur.

    Trifluoromethylated thiopyrans: Contain a trifluoromethyl group and sulfur in a different ring system.

Uniqueness

1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate is unique due to its specific combination of a trifluoromethyl group, sulfur, and nitrogen within a spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

oxalic acid;3-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8F3NS.C2H2O4/c2*7-6(8,9)4-5(3-11-4)1-10-2-5;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVSJLMAFCPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2C(F)(F)F.C1C2(CN1)CSC2C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.